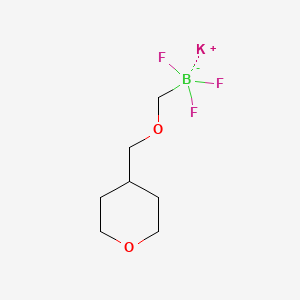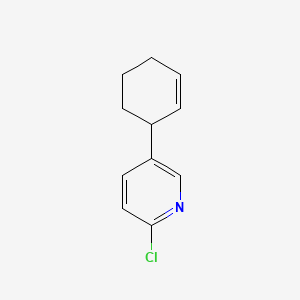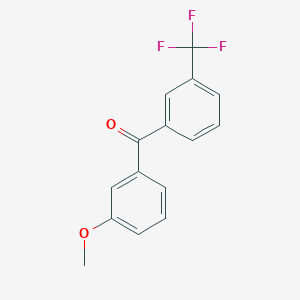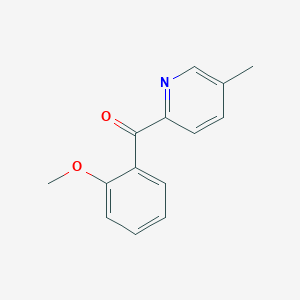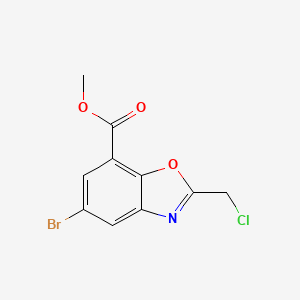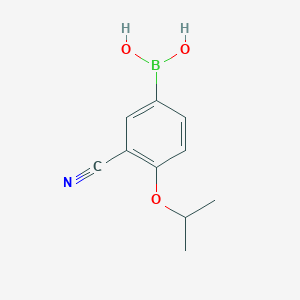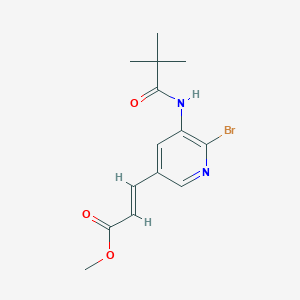
Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Molecular Interactions
- Methyl-3-(2-chloroquinolin-3-yl)acrylates, related to the compound , have been utilized in the efficient synthesis of benzo[b][1,8]naphthyridine‐3‐carboxylic methyl esters, highlighting their potential in complex organic syntheses (Nithyadevi & Rajendran, 2006).
- Research indicates that methyl acrylates can be involved in reactions like the Baylis-Hillman reaction, which are significant in synthetic chemistry. Such reactions have been conducted in polar solvents like water and formamide, suggesting the versatility of methyl acrylates in different chemical environments (Aggarwal et al., 2002).
Polymer and Material Science
- Methyl acrylates have been studied for their use in polymer science, such as in the formation of poly(3-thiophen-3-yl-acrylic acid methyl ester), a new polythiophene derivative. This research is crucial for understanding the properties of polymers and their applications in various fields (Bertran et al., 2007).
- Further, the kinetics and structural analyses of polymerization processes involving methyl acrylates, such as in the polymerization of methyl acrylate (MA) in different solvents, provide insights into the development of new polymeric materials (Nguyen et al., 2012).
Applications in Organic Electronics
- Methyl acrylates have shown potential in the field of organic electronics, particularly in the design of organic sensitizers for solar cell applications. The development of novel organic sensitizers with specific structural configurations involving methyl acrylates demonstrates their significance in renewable energy technologies (Kim et al., 2006).
Environmental Applications
- Research has also explored the environmental applications of methyl acrylates, such as in the removal of methyl acrylate waste gases using biotrickling filters. This study contributes to our understanding of waste gas treatment and environmental protection (Wu et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
methyl (E)-3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)13(19)17-10-7-9(8-16-12(10)15)5-6-11(18)20-4/h5-8H,1-4H3,(H,17,19)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUFWUEXYUPNE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=C/C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



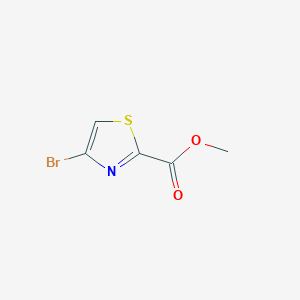
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)
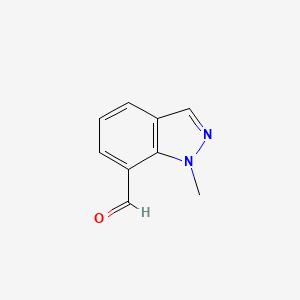
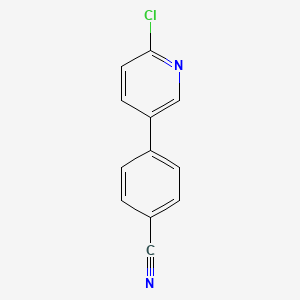
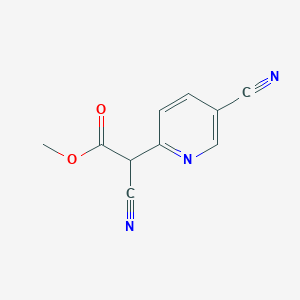
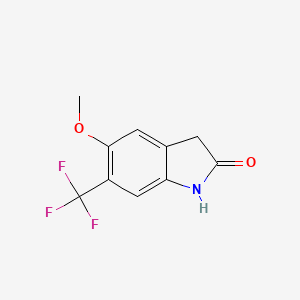
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)
